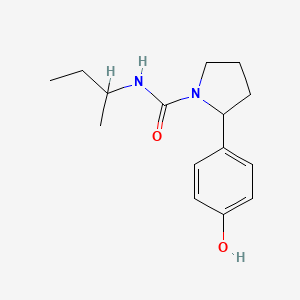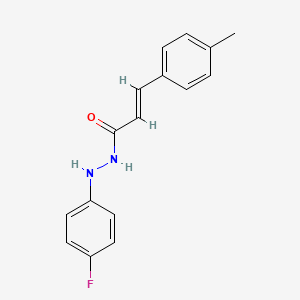![molecular formula C11H12N4O2 B7528893 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid](/img/structure/B7528893.png)
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-methylphenyl group attached to the tetrazole ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Attachment of the Propanoic Acid Moiety: The resulting tetrazole derivative is then reacted with a suitable propanoic acid derivative, such as 2-bromo-propanoic acid, in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the propanoic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives or propanoic acid derivatives.
科学研究应用
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of other molecules. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-[5-(4-Methylphenyl)tetrazol-2-yl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-[5-(4-Methylphenyl)tetrazol-2-yl]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
2-[5-(4-Methylphenyl)tetrazol-2-yl]benzoic acid: Similar structure but with a benzoic acid moiety instead of propanoic acid.
Uniqueness
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid is unique due to its specific combination of the tetrazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-3-5-9(6-4-7)10-12-14-15(13-10)8(2)11(16)17/h3-6,8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKFFEJWDZRKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
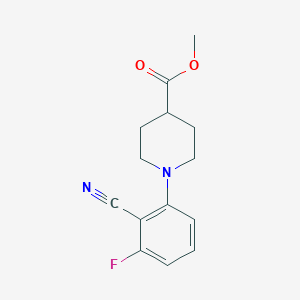
![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)

![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)

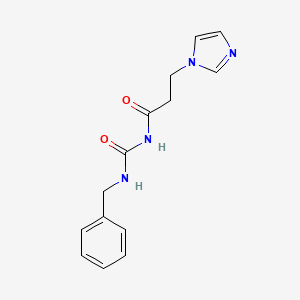
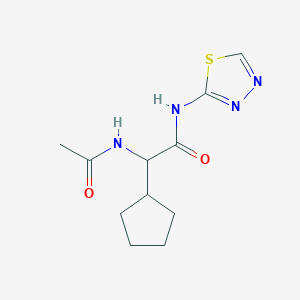
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
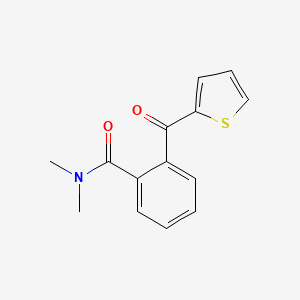
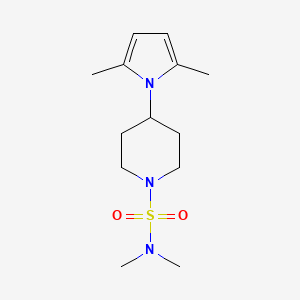
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)

